- Tunable dendritic ligands of chiral 1,2-diamine and their application in asymmetric transfer hydrogenation, Tetrahedron: Asymmetry, 2005, 16(15), 2525-2530

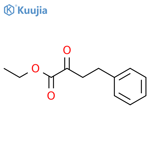

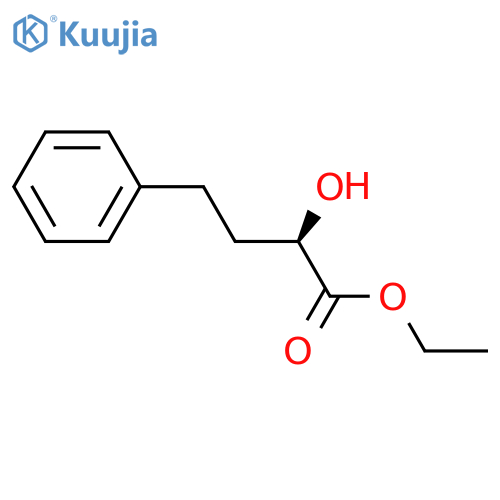

Cas no 90315-82-5 (ethyl (2R)-2-hydroxy-4-phenylbutanoate)

90315-82-5 structure

Nome del prodotto:ethyl (2R)-2-hydroxy-4-phenylbutanoate

Numero CAS:90315-82-5

MF:C12H16O3

MW:208.253643989563

MDL:MFCD00077794

CID:61394

PubChem ID:87571263

ethyl (2R)-2-hydroxy-4-phenylbutanoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ethyl (R)-2-hydroxy-4-phenylbutyrate

- (R)-2-Hydroxy-4-Phenylbutric Acid Ethyl Ester

- R-2-Hydroxy-4-butylphenyacetate

- (R)-ethyl-2-hydroxy-4-phenylbutanoate

- R-2-Hydroxy-4-phenyl butyric acid ethyl ester

- Ethyl (R)-(-)-2-Hydroxy-4-Phenylbutyrate

- Ethyl R-(-)-2-hydroxy-4-phenylbutyrate

- (R)-(-)-2-HYDROXY-4-PHENYLBUTYRATE ETHYL ESTER

- (R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester

- ethyl (2R)-2-hydroxy-4-phenylbutanoate

- Ethyl(R)-2-hydroxy-4-phenylbutanoate

- (R)-ethyl 2-hydroxy-4-phenylbutanoate

- QP7IWH2QOX

- (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester

- ethyl (R)-2-hydroxy-4-phenylbutanoate

- (r)-2-hydroxy-4-phenylbutyrate

- (R)-Ethyl2-Hydroxy-4-phenylbutanoate

- (r)-ethyl-

- Benzenebutanoic acid, α-hydroxy-, ethyl ester, (R)- (ZCI)

- (R)-2-Hydroxy-4-phenylbutanoic acid ethyl ester

- (R)-4-Phenyl-2-hydroxybutanoic acid ethyl ester

- (R)-Ethyl 2-hydroxy-4-phenylbutanoic acid

- (R)-Ethyl 4-phenyl-2-hydroxybutanoate

- (αR)-α-Hydroxybenzenebutanoic acid ethyl ester

- Ethyl (2R)-2-hydroxy-4-phenylbutyrate

- Ethyl (R)-4-phenyl-2-hydroxybutyrate

- Ethyl 2(R)-hydroxy-4-phenylbutyrate

- EC 618-525-4

- DTXSID20370015

- AKOS015888226

- Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, 98%

- H0904

- ethyl-(2R)-2-hydroxy-4-phenyl-butyrate

- AS-14288

- PD164267

- ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (-)-

- ZJYKSSGYDPNKQS-LLVKDONJSA-

- Ethyl 2-hydroxy-4-phenylbutyrate, (2R)-

- Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, ChiPros(R), produced by BASF, 98%

- (R)-2-Hydroxy-4-Phenyl Butyric Acid Ethyl Ester

- UNII-QP7IWH2QOX

- (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester

- InChI=1/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1

- (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl esther

- NS00011506

- BENZENEBUTANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER, (.ALPHA.R)-

- 90315-82-5

- CS-W015213

- AKOS015855479

- CHEMBL4630646

- DB-029729

- (R)-2-hydroxy-4-phenylbutyric acid, ethyl ester

- MFCD00077794

- ethyl (2R) 2-hydroxy-4-phenylbutyrate

- (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester; (R)-Ethyl 2-Hydroxy-4-phenylbutanoate; Ethyl (R)-alpha-Hydroxybenzenebutanoate; Ethyl 2(R)-hydroxy-4-phenylbutyrate;

- SCHEMBL614649

- AC-4318

-

- MDL: MFCD00077794

- Inchi: 1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1

- Chiave InChI: ZJYKSSGYDPNKQS-LLVKDONJSA-N

- Sorrisi: C(C1C=CC=CC=1)C[C@@H](O)C(=O)OCC

- BRN: 3590943

Proprietà calcolate

- Massa esatta: 208.11000

- Massa monoisotopica: 208.11

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 15

- Conta legami ruotabili: 6

- Complessità: 185

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.2

- Conta Tautomer: niente

- Superficie polare topologica: 46.5

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Colorless to Yellow Liquid

- Densità: 1.075 g/mL at 20 °C(lit.)

- Punto di fusione: NA

- Punto di ebollizione: 120°C/1mmHg(lit.)

- Punto di infiammabilità: Fahrenheit: 302 ° f

Celsius: 150 ° c - Indice di rifrazione: n20/D 1.504(lit.)

- Coefficiente di ripartizione dell'acqua: Insolubile

- PSA: 46.53000

- LogP: 1.54320

- Attività ottica: [α]21/D −10°, neat

- Solubilità: Insolubile in acqua

- Rotazione specifica: -10 º (c=neat)

ethyl (2R)-2-hydroxy-4-phenylbutanoate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315; H319; H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Istruzioni di sicurezza: S23-S24/25

- Condizioni di conservazione:Store long-term at 2-8°C

ethyl (2R)-2-hydroxy-4-phenylbutanoate Dati doganali

- CODICE SA:2942000000

- Dati doganali:

Codice doganale cinese:

2918199090Panoramica:

SA: 2918199090. Altri alcoli contenenti, ma non altri, acidi ossicarbossilici (compresi anidride\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2918199090 altri acidi carbossilici con funzione alcolica ma senza altra funzione ossigenata, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

ethyl (2R)-2-hydroxy-4-phenylbutanoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046436-5g |

Ethyl (R)-2-hydroxy-4-phenylbutanoate |

90315-82-5 | 98% | 5g |

¥52.00 | 2024-04-26 | |

| Ambeed | A772401-25g |

Ethyl (R)-2-hydroxy-4-phenylbutyrate |

90315-82-5 | 98% | 25g |

$28.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D544031-1g |

(R)-Ethyl 2-hydroxy-4-phenylbutanoate |

90315-82-5 | 97% | 1g |

$100 | 2024-05-24 | |

| eNovation Chemicals LLC | D402230-25g |

Ethyl (R)-2-hydroxy-4-phenylbutyrate |

90315-82-5 | 97% | 25g |

$200 | 2024-06-05 | |

| abcr | AB169067-100 g |

(R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester, 97%; . |

90315-82-5 | 97% | 100 g |

€263.50 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E33380-25g |

Ethyl (R)-2-hydroxy-4-phenylbutanoate |

90315-82-5 | 98% | 25g |

¥155.0 | 2023-09-08 | |

| Fluorochem | 011768-25g |

Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate |

90315-82-5 | 95% | 25g |

£62.00 | 2022-03-01 | |

| TRC | H949096-5g |

(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |

90315-82-5 | 5g |

$ 95.00 | 2022-06-04 | ||

| TRC | H949096-25g |

(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |

90315-82-5 | 25g |

$414.00 | 2023-05-18 | ||

| TRC | H949096-100g |

(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |

90315-82-5 | 100g |

$1114.00 | 2023-05-18 |

ethyl (2R)-2-hydroxy-4-phenylbutanoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Formic acid , Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) , TsDPEN Solvents: Dichloromethane ; 24 h, 28 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sulfuric acid

Riferimento

- Angiotensin-converting enzyme inhibitors. Perhydro-1,4-thiazepin-5-one derivatives, Journal of Medicinal Chemistry, 1987, 30(11), 1984-91

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Chlorotrimethylsilane Solvents: Ethanol ; 24 h, rt

Riferimento

- A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C, Chemical Communications (Cambridge, 2010, 46(16), 2754-2756

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol , Water ; 2 h, 25 °C

Riferimento

- Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, Tetrahedron: Asymmetry, 2010, 21(8), 914-918

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Dihydrocinchonidine , Alumina , Platinum Solvents: Toluene ; 6 MPa, 25 °C

Riferimento

- Enantioselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, Huaxue Yu Shengwu Gongcheng, 2009, 26(7), 37-39

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; rt

1.2 Reagents: Sodium bicarbonate ; 4 h, 60 °C

1.2 Reagents: Sodium bicarbonate ; 4 h, 60 °C

Riferimento

- Synthesis of optical active compound Ethyl (R)-2-hydroxy-4-phenylbutyrate, Sichuan Daxue Xuebao, 2003, 35(4), 106-108

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ; 6 h, rt

Riferimento

- Enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate with baker's yeast: preparation of (R)-HPB ester, Tetrahedron: Asymmetry, 2004, 15(21), 3443-3447

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Ethanol

1.2 Reagents: Hydrochloric acid Solvents: Ethanol

1.2 Reagents: Hydrochloric acid Solvents: Ethanol

Riferimento

- An efficient synthesis of ethyl(R)-2-hydroxy-4-phenylbutyrate: a useful intermediate in the synthesis of converting enzyme inhibitors, Tetrahedron Letters, 1988, 29(4), 423-6

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium , Hydrochloric acid Solvents: Ethanol

Riferimento

- New Technical Synthesis of Ethyl (R)-2-Hydroxy-4-phenylbutyrate of High Enantiomeric Purity, Tetrahedron, 2000, 56(35), 6497-6499

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: Sulfuric acid Solvents: Ethanol

Riferimento

- The design and synthesis of the angiotensin-converting enzyme inhibitor cilazapril and related bicyclic compounds, Journal of the Chemical Society, 1986, (6), 1011-19

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Bis[chloro(norbornadiene)rhodium] , 1,1′-(1R,2S,3S,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diylbis[1,1-diphenylphosphine]

Riferimento

- (+)-(2S,3S)-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Cinchonidine , Sodium bromide Catalysts: Alumina , Platinum

Riferimento

- Ultrasonics in asymmetric syntheses. Sonochemical enantioselective hydrogenation of prochiral C=O groups over platinum catalysts, Chirality, 1999, 11, 470-474

Metodo di produzione 13

Condizioni di reazione

1.1 Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] , Benzenaminium, 3,3′-[(1R,2R)-1-amino-2-[[(4-dodecylphenyl)sulfonyl]amino]-1,2-et… Solvents: Water ; 2 h, 40 °C

1.2 Reagents: Formic acid , Sodium formate ; 6 h, 25 °C

1.2 Reagents: Formic acid , Sodium formate ; 6 h, 25 °C

Riferimento

- Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water, Journal of Organic Chemistry, 2015, 80(9), 4419-4429

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: 2-Chloroacetophenone Solvents: Diethyl ether , Water

Riferimento

- Stereochemical control in microbial reduction. Part 31: Reduction of alkyl 2-oxo-4-arylbutyrates by baker's yeast under selected reaction conditions, Tetrahedron: Asymmetry, 1998, 9(15), 2725-2737

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Glucose , NADP Catalysts: Carbonyl reductase (NADPH) Solvents: Water ; 24 h, pH 7.0, 4 °C

Riferimento

- Biochemical characterisation of a NADPH-dependent carbonyl reductase from Neurospora crassa reducing α- and β-keto esters, Enzyme and Microbial Technology, 2011, 48(6-7), 472-479

ethyl (2R)-2-hydroxy-4-phenylbutanoate Raw materials

- Ethyl 2-oxo-4-phenylbutyrate (>90%)

- (αR)-Hydroxy-benzenebutanoic Acid

- Benzenebutanoic acid, α-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1α(R*),2β,5α]]- (9CI)

- Benzenebutanoic acid, α-hydroxy-γ-oxo-, (αR)-

- Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate

- 2,2-Diethoxypropane

ethyl (2R)-2-hydroxy-4-phenylbutanoate Preparation Products

ethyl (2R)-2-hydroxy-4-phenylbutanoate Fornitori

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

(CAS:90315-82-5)

Numero d'ordine:SFD1212

Stato delle scorte:

Quantità:25KG,200KG,1000KG

Purezza:99%

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:02

Prezzo ($):

ethyl (2R)-2-hydroxy-4-phenylbutanoate Letteratura correlata

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

90315-82-5 (ethyl (2R)-2-hydroxy-4-phenylbutanoate) Prodotti correlati

- 21632-25-7(2-HYDROXY-3-PHENYL-PROPIONIC ACID METHYL ESTER)

- 15399-05-0(ethyl 2-hydroxy-3-phenylpropanoate)

- 13674-16-3(Methyl 2-hydroxy-3-phenylpropanoate)

- 13673-95-5((S)-Methyl 2-hydroxy-3-phenylpropanoate)

- 69056-25-3(2-Acetoxy-3-phenylpropanoic acid)

- 2172202-15-0(2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-2-methylpropanamido}oxy)acetic acid)

- 669705-01-5(3-ethoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde)

- 2310155-18-9(4-cyclopropyl-6-{1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-ylmethoxy}pyrimidine)

- 2758531-20-1(4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol)

- 94-14-4(iso-Butyl 4-Aminobenzoate)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:90315-82-5)Ethyl (R)-2-hydroxy-4-phenylbutyrate

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:90315-82-5)ethyl (2R)-2-hydroxy-4-phenylbutanoate

Purezza:99%

Quantità:100g

Prezzo ($):156.0